YnMyr Diazirine X10
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Overview
Description
YnMyr Diazirine X10 is a cell-permeable photoreactive probe used for protein myristoylation. It contains a terminal clickable alkyne moiety and a photoactivatable diazirine group at carbon 10, which allows its incorporation into myristylated proteins and photo-activated cross-linking of their interacting partners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YnMyr Diazirine X10 involves the incorporation of a diazirine group into a myristic acid analog. The process typically includes the following steps:
Synthesis of Diazirine Precursors: The diazirine group is synthesized through a series of reactions starting from simple organic compounds. This involves the formation of a three-membered ring structure containing nitrogen atoms.
Attachment to Myristic Acid Analog: The diazirine group is then attached to a myristic acid analog through a series of chemical reactions, including esterification and amidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of diazirine precursors using industrial reactors.
Automated Reaction Systems: Use of automated systems to carry out the attachment of the diazirine group to the myristic acid analog, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
YnMyr Diazirine X10 undergoes several types of chemical reactions, including:
Photocrosslinking: Upon irradiation with light, the diazirine group forms a highly reactive carbene intermediate that can insert into nearby C-H, N-H, or O-H bonds, forming covalent cross-links.
Common Reagents and Conditions
Photocrosslinking: Typically performed under UV light (365 nm) in the presence of the target proteins.
Click Chemistry: Requires copper(I) catalysts and azide-containing reagents under mild conditions.
Major Products
The major products of these reactions are covalently cross-linked protein complexes and labeled proteins, which can be analyzed using proteomic techniques .
Scientific Research Applications
YnMyr Diazirine X10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein-lipid interactions and post-translational modifications.
Industry: Applied in the development of new materials and the study of biochemical pathways.
Mechanism of Action
YnMyr Diazirine X10 exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
YnMyr Diazirine X3: Another diazirine-modified myristic acid analog with similar properties but different labeling efficiency.
YnMyr Diazirine X8: Similar to YnMyr Diazirine X10 but with variations in the diazirine group structure.
Photoclick Myristic Acid: A derivative of myristic acid with similar photoreactive properties.
Uniqueness
This compound is unique due to its superior and consistent myristoylated proteome labeling, making it a valuable tool for studying protein interactions and post-translational modifications .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
9-(3-but-3-ynyldiazirin-3-yl)nonanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-11-14(15-16-14)12-9-7-5-4-6-8-10-13(17)18/h1H,3-12H2,(H,17,18) |
InChI Key |
PNUKRLNGGBJSKP-UHFFFAOYSA-N |
SMILES |
C#CCCC1(N=N1)CCCCCCCCC(=O)O |
Canonical SMILES |
C#CCCC1(N=N1)CCCCCCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YnMyr Diazirine X10 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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